molecular formula C25H22N4O6S B11078912 4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11078912
M. Wt: 506.5 g/mol
InChI Key: WLYWSSGVLKBEAG-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a lengthy name, but let’s break it down. The core structure consists of a 1,3-thiazine ring fused with a pyrazole ring . The various substituents and functional groups make it intriguing for scientific exploration.
  • The compound’s IUPAC name reflects its substituents: 4-(methoxycarbonyl)phenyl (attached to the thiazine ring) and (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate (attached to the pyrazole ring).
  • It’s worth noting that this compound’s structure combines features from both pyrazoles and thiazines, which can lead to diverse properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed synthetic routes would require a separate article due to their complexity.

      Reaction Conditions: These depend on the specific synthetic pathway chosen. Researchers typically optimize conditions for yield and purity.

      Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research labs or pharmaceutical companies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These depend on the specific reaction. For example, oxidation might yield sulfoxides, while reduction could lead to corresponding alcohols.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal its biological activity.

      Medicine: It may serve as a lead compound for drug development, targeting specific pathways.

      Industry: Limited industrial applications exist, but its unique structure could inspire new materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its fusion of pyrazole and thiazine rings sets it apart.

      Similar Compounds: Other pyrazole or thiazine derivatives, such as or .

    Properties

    Molecular Formula

    C25H22N4O6S

    Molecular Weight

    506.5 g/mol

    IUPAC Name

    (4-methoxycarbonylphenyl) 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-methyl-4-oxo-1,3-thiazine-6-carboxylate

    InChI

    InChI=1S/C25H22N4O6S/c1-15-21(22(31)29(28(15)3)17-8-6-5-7-9-17)26-25-27(2)20(30)14-19(36-25)24(33)35-18-12-10-16(11-13-18)23(32)34-4/h5-14H,1-4H3

    InChI Key

    WLYWSSGVLKBEAG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C=C(S3)C(=O)OC4=CC=C(C=C4)C(=O)OC)C

    Origin of Product

    United States

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